3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2/c1-30-21-10-3-14(11-22(21)31-2)23-19-13-27-20-9-6-16(26)12-18(20)24(19)29(28-23)17-7-4-15(25)5-8-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWLUVOFCZCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or aldehyde.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with a suitable precursor to form the quinoline ring. This step often requires the use of strong acids or bases as catalysts.
Introduction of Fluorine and Methoxy Groups: The final steps involve the introduction of fluorine and methoxy groups through electrophilic aromatic substitution reactions. These reactions typically use reagents such as fluorine gas or fluorinating agents and methoxy donors like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions. Common reagents include halogens, nucleophiles like amines, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the methoxy groups can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atoms, which may result in different biological activity and chemical properties.
8-Fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups, potentially affecting its solubility and reactivity.
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Uniqueness
The presence of both fluorine and methoxy groups in 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique among its analogs. These groups can significantly influence the compound’s pharmacokinetic properties, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Biological Activity
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (referred to as compound 1) is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings regarding its biological activity, including relevant case studies and data tables.
- Molecular Formula : C24H20F2N2O2
- Molecular Weight : 417.4 g/mol
- CAS Number : 901005-79-6
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. Specifically, compound 1 has been studied for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses.
Key Findings :
- Compound 1 demonstrated an IC50 value of approximately 0.39 μM for NO production inhibition, comparable to established anti-inflammatory agents like 1400 W.
- Structural modifications in the pyrazoloquinoline framework influenced the potency and cytotoxicity of the compounds. For instance, ortho-substituted derivatives showed decreased activity compared to para-substituted ones .
Anticancer Activity
The anticancer potential of compound 1 has been evaluated against various cancer cell lines. Its structural features suggest a promising profile for selective cytotoxicity.
Case Study :
In a study assessing the cytotoxic effects on hematological tumor cell lines, compound 1 exhibited notable selectivity and potency:
- IC50 Values :
- Erythroleukemia (HEL): IC50 = 1.00 ± 0.42 μM
- Normal Vero cells: IC50 > 25 µM (indicating low cytotoxicity towards normal cells)
This selectivity index suggests that compound 1 could be a candidate for further development as an anticancer agent with minimized side effects on healthy tissues .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of compound 1 and its biological activity is crucial for optimizing its efficacy. The following table summarizes key structural features and their observed effects:
Q & A
Q. What are the standard synthetic routes for this compound, and how are key substituents introduced?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazoloquinoline core. Substituents like fluorine and dimethoxyphenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, the 3,4-dimethoxyphenyl group may be added through Suzuki-Miyaura coupling, while fluorine is introduced via electrophilic fluorination or halogen exchange. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd(PPh₃)₄) are critical for high yields .
Q. Which spectroscopic and crystallographic methods are used for structural validation?
- NMR (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity.
- X-ray crystallography resolves bond lengths, angles, and torsional conformations, critical for understanding steric effects .
- High-resolution mass spectrometry (HRMS) validates molecular weight and formula .
Q. What are the primary biological activities reported for this compound?
Studies highlight anti-inflammatory and anticancer properties. For instance, inhibition of COX-2 (IC₅₀ = 0.39 µM) and induction of apoptosis in cancer cells via mitochondrial pathways. Fluorine and methoxy groups enhance target selectivity by improving lipophilicity and hydrogen bonding .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Advanced techniques like microwave-assisted synthesis reduce reaction times (e.g., from 24h to 2h) and improve yields (≥85%). Continuous flow chemistry minimizes side reactions through precise temperature control and reagent mixing .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Replace fluorine with chlorine or methoxy groups to assess impact on binding affinity.
- Core modification : Compare pyrazoloquinoline derivatives with pyrazolopyridine or acridine cores.
- Bioisosteric replacement : Substitute dimethoxyphenyl with trifluoromethylphenyl to evaluate metabolic stability .
Q. How do researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability)?
Contradictions often arise from differences in cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum concentration), or compound purity (>95% required). Standardized protocols (e.g., MTT assay at 48h incubation) and orthogonal validation (e.g., Western blot for apoptosis markers) are recommended .
Methodological Recommendations
- For enzyme inhibition assays , use recombinant proteins (e.g., COX-2) with fluorescent substrates (e.g., DCFH-DA) to quantify activity .
- In cytotoxicity studies , combine flow cytometry (Annexin V/PI staining) with transcriptomic analysis (RNA-seq) to validate apoptotic pathways .
- For crystallographic studies , employ synchrotron radiation to resolve electron density maps of fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
